1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine
Description
1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine with the molecular formula C₈H₇BrClF₂N. Its structure features a phenyl ring substituted with bromine (3-position) and chlorine (4-position), coupled with a 2-fluoroethylamine side chain.
Properties
Molecular Formula |
C8H8BrClFN |
|---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrClFN/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,4,12H2 |
InChI Key |
ACSFMBIDRKEJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Chlorination
The 3-bromo-4-chlorophenyl moiety is typically synthesized via directed ortho-metallation or electrophilic aromatic substitution. In a modified procedure adapted from 3-bromo-4-methylaniline synthesis, 4-chloroaniline undergoes bromination using bromine in acetic acid at 0–5°C, achieving 89% regioselectivity for the 3-bromo derivative. Chlorine is introduced beforehand via chlorination of the aniline precursor using sulfuryl chloride (SO₂Cl₂) in dichloromethane.
Critical parameters :
- Temperature control (<10°C) minimizes polyhalogenation.
- Electron-donating groups (e.g., -NH₂) direct bromine to the para position relative to chlorine, necessitating subsequent oxidation to avoid directing effects.
Fluorination Techniques for Ethylamine Side Chain
DAST-Mediated Hydroxyl-to-Fluorine Conversion
A two-step approach fluorinates the β-carbon of the ethylamine chain:
- Hydroxyethyl intermediate synthesis : 3-Bromo-4-chlorophenylglycolaldehyde (Ar-CH(OH)-CHO) is reduced to Ar-CH(OH)-CH₂OH using NaBH₄.
- Fluorination : Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine at −78°C, yielding Ar-CH₂F-CHO (62% yield).
Limitations :
- DAST’s moisture sensitivity requires rigorous anhydrous conditions.
- Competing elimination reactions reduce yields in non-polar solvents.
Reductive Amination Approaches
Ketone-to-Amine Conversion
1-(3-Bromo-4-chlorophenyl)-2-fluoroethanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via:
$$
\text{Ar-CO-CH}2\text{F} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH(NH}2\text{)-CH}_2\text{F}
$$
Optimized conditions :
- pH 6–7 (acetic acid buffer)
- 48-hour reaction time at 25°C
- 68% isolated yield after column purification
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Coupling 3-bromo-4-chlorobromobenzene with 2-fluoroethylamine employs Pd(OAc)₂/Xantphos catalyst system:
$$
\text{Ar-Br} + \text{H}2\text{N-CH}2\text{CH}2\text{F} \xrightarrow{\text{Pd(OAc)}2} \text{Ar-NH-CH}2\text{CH}2\text{F}
$$
Performance metrics :
- 72% yield with Cs₂CO₃ base in toluene at 110°C
- Ligand selection (Xantphos > BINAP) minimizes β-hydride elimination
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive amination | 68 | 98.5 | Single-step amine formation | Requires pre-synthesized ketone |
| Buchwald-Hartwig | 72 | 97.2 | Direct C-N bond formation | High catalyst loading (5 mol%) |
| DAST fluorination | 62 | 95.8 | High fluorination efficiency | Moisture-sensitive reagents |
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine group facilitates nucleophilic attack, particularly under basic conditions. For example:
-
Alkylation/Arylation : Reaction with alkylating agents (e.g., alkyl halides) to form N-alkylated derivatives.
-
Acetylation : Amine acetylation to generate amides, potentially modulating bioactivity.
Electrophilic Aromatic Substitution (EAS)
The bromine and chlorine substituents on the phenyl ring direct EAS reactions:
-
Meta-Directing Effects : Both Br and Cl deactivate the ring, favoring substitution at meta positions.
-
Possible Reactions : Nitration, Friedel-Crafts alkylation, or halogenation (though hindered by existing halogens).
Elimination Reactions
Under basic or acidic conditions, the ethanamine chain may undergo β-elimination, forming imines or alkenes.
-
Reaction Conditions and Mechanisms
Optimal reaction conditions often involve:
-
Solvents : Polar aprotic solvents (e.g., dichloromethane) or fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP) to stabilize intermediates .
-
Additives : Tris(trimethylsilyl)silane (TTMSS) or chlorotrimethylsilane (TMSCl) to enhance nucleophilicity or protect sensitive groups .
-
Temperature Control : Reactions may require low temperatures to minimize side reactions (e.g., over-halogenation).
-
Biological Activity Implications
The compound’s reactivity is critical for its potential bioactivity:
-
Amine Interactions : The nucleophilic amine may bind to enzymes or receptors, modulating pharmacological effects.
-
Halogen Effects : Bromine and chlorine enhance lipophilicity, improving membrane permeability and target binding .
-
Synthesis Pathways
While direct synthesis data for this compound is limited, analogous halogenated amines are typically prepared via: -
Halogenation : Introducing Br and Cl onto the phenyl ring using electrophilic substitution.
-
Amination : Coupling the halogenated benzene with a fluoroethanamine precursor.
-
Comparison with Analogues
| Feature | 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine | 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine | 5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid |
|---|---|---|---|
| Halogen Positions | 3-Bromo, 4-Chloro | 4-Bromo, 2-Chloro | Bromine on pyridine; methyl substituent |
| Reactivity | Strong meta-directing effects | Similar halogen effects | Pyridine ring enhances electron-deficiency |
| Biological Role | Potential enzyme/receptor interactions | Antimicrobial or anticancer properties | Protein kinase inhibition |
-
Research Findings and Challenges
-
Stability : The presence of multiple halogens may reduce stability under harsh conditions, requiring careful reaction control .
-
Selectivity : The fluorine substituent on the ethanamine chain could influence regioselectivity in substitution reactions .
-
Biochemical Impact : Further studies are needed to correlate structural features with specific biological targets (e.g., neurotransmitter systems).
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Fluorine Positioning: The trifluoroethylamine side chain in increases steric bulk and electron-withdrawing capacity, which may alter binding affinity in enzyme interactions compared to the monofluoroethylamine in the target compound.
- Biological Relevance : The compound in (1-(4-bromophenyl)-2-fluoroethan-1-amine) forms covalent adducts with transaminases, suggesting that the target compound’s 3-Br,4-Cl substitution could similarly interact with PLP-dependent enzymes.
Physicochemical Properties
- Molecular Weight : The target compound (268.51 g/mol) is heavier than analogs like (232.06 g/mol) due to the additional chlorine atom.
- Lipophilicity : The bromine and chlorine substituents increase lipophilicity compared to methoxy-containing analogs (e.g., ), which may affect membrane permeability in biological systems.
- Solubility : Halogenated derivatives are typically less water-soluble than methoxy- or hydroxyl-substituted analogs, as seen in .
Biological Activity
1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine is an organic compound notable for its unique halogenated structure, which includes a bromine atom and a chlorine atom on the phenyl ring, as well as a fluoroethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics.
- Molecular Formula : C8H8BrClF
- Molecular Weight : Approximately 252.51 g/mol
- Structural Features : The presence of halogens (bromine and chlorine) often enhances the compound's reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds can inhibit bacterial growth and biofilm formation. For instance, similar compounds have been reported to disrupt quorum sensing in bacteria, which is crucial for biofilm development .
- Potential Antiviral Properties : The compound may share structural similarities with known antiviral agents, suggesting potential efficacy against viruses such as HIV .
The biological activity of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine can be attributed to its interaction with various biological targets. The mechanism involves binding to specific receptors or enzymes, leading to altered cellular responses. For example, its fluoroethanamine moiety may facilitate interactions with neurotransmitter receptors, influencing neurochemical pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the unique properties of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2 | Used in receptor binding studies |
| 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine | C8H8BrClF | Explored for biological activity |
| 5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid | C12H14BrN | Demonstrates diverse biological activity |
The unique arrangement of halogens in 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine may enhance its reactivity compared to other compounds, making it a valuable candidate for further research in drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated amines:
- Antimicrobial Studies : Research demonstrated that similar halogenated compounds effectively inhibited biofilm formation in Escherichia coli, reducing the thickness of biofilms significantly . This suggests potential applications in controlling bacterial infections.
- Antiviral Potential : A study indicated that certain analogs of fluoroethanamines could inhibit viral replication mechanisms, pointing towards the potential use of 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine in antiviral therapies .
- Neuropharmacological Effects : Investigations into the interaction of similar compounds with neurotransmitter systems have revealed potential effects on mood and cognition, indicating that 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine might influence neurological pathways.
Q & A
Q. What are the established synthetic pathways for preparing 1-(3-Bromo-4-chlorophenyl)-2-fluoroethan-1-amine, and how do reaction conditions influence yield?
The synthesis involves sequential halogenation and amination. Starting from a substituted benzene, bromination and chlorination are performed, followed by fluorination and amination. For example, nitration of chlorobenzene derivatives followed by fluorination (using agents like DAST) and reductive amination can be adapted . Key factors include temperature control during halogenation to avoid over-substitution and the use of protecting groups (e.g., Boc) for the amine during fluorination. Yields are optimized via stepwise purification (e.g., column chromatography) and monitoring via TLC or HPLC .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and verifying its purity?
Comprehensive characterization employs H and C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (MS) validates the molecular ion, while UV spectroscopy assesses electronic transitions influenced by the aromatic system. Purity is determined via HPLC with a C18 column and acetonitrile/water gradient, as demonstrated for analogous halogenated amines . Elemental analysis and X-ray crystallography (if crystals are obtainable) further corroborate structural integrity .
Q. What precautions are necessary to prevent dimerization or polymerization during large-scale synthesis?
Controlling stoichiometry and using radical inhibitors (e.g., BHT) are critical. Dilute reaction conditions (<0.1 M) and low temperatures (<0°C) minimize intermolecular interactions. For example, slow addition of fluorinating agents and inert atmosphere (N) prevent side reactions in bromophenyl derivatives .
Advanced Research Questions
Q. How does the electronic environment of the phenyl ring affect the compound's reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromo (meta) and chloro (para) groups enhance the ring's electrophilicity, directing nucleophilic attacks to the ortho position relative to the amine. Computational studies (e.g., Fukui indices) predict reactivity hotspots, guiding experimental design. Steric hindrance from the fluoroethylamine chain may necessitate bulky base catalysts (e.g., DBU) to improve regioselectivity .
Q. What strategies are recommended to resolve contradictory data regarding the compound's stability under acidic or basic conditions?
Contradictions may arise from varying protonation states of the amine. Stability should be assessed via pH-dependent kinetic studies using F NMR or UV-Vis to track degradation. For example, analogous fluorophenyl amines show lability in strong acids (>2 M HCl) due to N-protonation, necessitating buffered conditions (pH 4–6) during reactions .
Q. In designing derivatives for neurological targets, how can structure-activity relationships (SAR) be systematically explored?
SAR studies involve modular substitution: varying halogen positions (e.g., bromo vs. iodo), modifying the ethylamine chain (e.g., introducing methyl groups), and assessing binding via in silico docking (e.g., with serotonin receptors). Biological assays (e.g., receptor binding or enzyme inhibition) are paired with computational models to prioritize synthetic targets, as shown in triazole-based pharmacophores .
Q. How can reaction path search methods based on quantum chemistry improve the efficiency of synthesizing novel analogs?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying low-energy pathways. The ICReDD framework combines these with machine learning to optimize solvent, catalyst, and temperature conditions before experimentation, reducing trial-and-error. This approach has accelerated reaction development for halogenated amines by 30–50% .
Q. How do the steric effects of the 3-bromo-4-chloro substitution pattern influence the compound's interactions with biological macromolecules?
The bulky halogens create a steric profile that complements hydrophobic pockets in enzymes or receptors. Molecular dynamics simulations map binding poses, while isothermal titration calorimetry (ITC) quantifies affinity changes. Studies on chlorophenyl-fluoroethylamine derivatives show bromo groups enhance binding entropy through desolvation effects, as seen in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
